tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS number
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS number
An In-depth Technical Guide to tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. Identified by its CAS Number 167465-99-8 , this bifunctional molecule incorporates a key stereochemically defined hydroxycyclopentylamine scaffold, protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] This guide delves into its chemical and physical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and discusses its applications in drug development. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.
Core Compound Identification and Properties
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a valuable synthetic intermediate due to its defined stereochemistry and the orthogonal nature of its functional groups—a secondary alcohol and a Boc-protected secondary amine. The Boc group provides robust protection under a wide range of conditions, yet can be selectively removed under mild acidic conditions, allowing for sequential chemical transformations. This makes the compound an ideal starting point for introducing a chiral 3-aminocyclopentanol moiety into complex target molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 167465-99-8 | [1][2][3] |
| Molecular Formula | C10H19NO3 | [3][5] |
| Molecular Weight | 201.27 g/mol | [3][5] |
| IUPAC Name | tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | [3][4] |
| Synonyms | (1R,3S)-3-(Boc-amino)cyclopentanol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97-98% | [1][3] |
| Boiling Point | 321 °C (Predicted) | [1] |
| Density | 1.08 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis and Purification: A Validated Protocol
The synthesis of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is most commonly achieved through the selective N-protection of the corresponding aminocyclopentanol precursor. The choice of the Boc protecting group is strategic; it is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This transformation is highly efficient and chemoselective for the amino group, leaving the hydroxyl group untouched for subsequent reactions.
Experimental Protocol: Synthesis
This protocol describes a reliable method for the Boc-protection of (1S,3R)-3-aminocyclopentanol.
Materials:
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(1S,3R)-3-aminocyclopentanol hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (DCM)
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Deionized Water
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Magnesium sulfate (MgSO₄), anhydrous
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Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
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Dissolution: In a 250 mL round-bottom flask, dissolve (1S,3R)-3-aminocyclopentanol hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
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Basification: Cool the solution to 0 °C using an ice bath. Slowly add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the reaction mixture. Stir for 15 minutes. The causality here is to deprotonate the ammonium salt to the free amine, which is the nucleophilic species required to react with Boc₂O.
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Boc-Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the stirring mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine. The acidic wash ensures the removal of any non-Boc-protected starting material, enhancing the purity of the final product.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product obtained is often a solid or a thick oil. Purification is typically achieved by one of the following methods:
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Recrystallization: If the crude product is solid, recrystallization from a solvent system like ethyl acetate/hexanes can yield highly pure material.
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Column Chromatography: For oily products or to remove closely-related impurities, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the most effective method.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Results |
| ¹H NMR | The spectrum will show a characteristic singlet for the 9 protons of the tert-butyl group (~1.45 ppm). Multiplets for the cyclopentyl ring protons will be observed, with distinct signals for the protons on the carbons bearing the -OH and -NHBoc groups. The presence of both -OH and -NH protons will be confirmed by broad singlets that are D₂O exchangeable. |
| ¹³C NMR | The spectrum will display 10 distinct carbon signals. Key signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the two methine carbons of the cyclopentyl ring attached to the heteroatoms. |
| Mass Spec (MS) | Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 202.3 and a sodium adduct [M+Na]⁺ at m/z 224.3. |
| HPLC | Purity analysis using a chiral HPLC method can confirm the enantiomeric and diastereomeric purity of the compound, which should be ≥98% for use in pharmaceutical development. |
Visualization of Key Concepts
Synthetic Workflow
The following diagram illustrates the logical flow from the starting material to the final purified product.
Caption: General workflow for the synthesis and purification of the title compound.
Molecular Logic: Orthogonal Functionality
The utility of this molecule stems from the different reactivity of its two functional groups, which allows for selective chemical modification.
Caption: Diagram illustrating the orthogonal reactivity of the key functional groups.
Applications in Research and Drug Development
The carbamate functional group is a prevalent structural motif in a wide range of therapeutic agents.[7] Its stability and ability to act as a peptide bond isostere make it highly valuable in drug design.[7] tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate serves as a critical starting material for synthesizing complex molecules where the 3-aminocyclopentanol core is a required pharmacophore.
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Chiral Pool Synthesis: It provides a stereochemically defined fragment, saving steps and avoiding costly chiral separations in later stages of a synthetic route.
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Linker Technology: After deprotection of the amine, the resulting primary amine can be used to conjugate the cyclopentanol moiety to other molecules, acting as a chiral linker in PROTACs or antibody-drug conjugates.
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Scaffold for Library Synthesis: The hydroxyl group can be derivatized, while the Boc-amine remains protected. Subsequently, the amine can be deprotected and reacted with a diverse set of building blocks, allowing for the rapid generation of a library of compounds for screening. For instance, it can be a precursor for synthesizing novel kinase inhibitors or antiviral agents where cyclic amines are known to play a key role in binding.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
Table 3: GHS Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [1] |
| Pictograms | GHS07 (Exclamation Mark) | [6] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full review of the Safety Data Sheet (SDS) is required before use.
References
-
Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. Home Sunshine Pharma. [Link]
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tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082. PubChem. [Link]
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tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9. J&K Scientific. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
Sources
- 1. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 167465-99-8|tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate 97% | CAS: 167465-99-8 | AChemBlock [achemblock.com]
- 4. tert-Butyl ((1s,3r)-3-hydroxycyclopentyl)carbamate - CAS:167465-99-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate - CAS:225641-84-9 - Abovchem [abovchem.com]
- 6. tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | 1290191-64-8 [sigmaaldrich.com]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

